Alagebrium Chloride (ALT-711), also known as 3-phenacyl-4,5-dimethylthiazolium chloride, is a compound studied for its potential to break cross-links formed by Advanced Glycation End Products (AGEs) []. AGEs form through a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. This process, known as glycation, increases in hyperglycemic conditions like diabetes and contributes to various age-related diseases [].
Alagebrium Chloride is not naturally occurring and is synthesized for research purposes. Its primary role in scientific research is to investigate the role of AGEs in disease pathogenesis and explore its potential as a therapeutic agent for AGE-related conditions [].
Alagebrium chloride, also known as ALT-711, is a compound recognized for its role as a breaker of advanced glycation end-products (AGEs). These products are formed through the non-enzymatic reaction between sugars and proteins or lipids, contributing to various pathological conditions, particularly in diabetes and cardiovascular diseases. Alagebrium chloride has been studied for its potential therapeutic effects in mitigating the complications associated with diabetes by breaking AGE cross-links, thus improving vascular health and reducing inflammation.
Alagebrium chloride was synthesized by the Beijing Institute of Pharmacology and Toxicology. Its purity has been confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry . The compound has been the subject of various studies aimed at understanding its biochemical properties and therapeutic applications in clinical settings.
The synthesis of alagebrium chloride involves several chemical processes that ensure high purity and efficacy. The primary method includes the reaction of specific precursors under controlled conditions to yield the desired compound.
Technical details include:
Alagebrium chloride has a complex molecular structure that allows it to interact effectively with AGEs. Its chemical formula is CHClNOS, indicating the presence of multiple functional groups that facilitate its biochemical activity.
Alagebrium chloride primarily acts by breaking the cross-links formed by AGEs, which are implicated in various chronic diseases.
Technical details include:
The mechanism through which alagebrium chloride exerts its effects involves several biochemical pathways:
Studies indicate that alagebrium chloride significantly inhibits neointimal hyperplasia in models of vascular injury by downregulating AGE receptors and related inflammatory markers .
Relevant analyses have shown that alagebrium chloride maintains efficacy across a range of physiological conditions .
Alagebrium chloride has been investigated for several potential applications:
Advanced Glycation End-Products (AGEs) form via the non-enzymatic Maillard reaction, where reducing sugars (e.g., glucose, fructose) react with free amino groups of proteins, lipids, or nucleic acids. This process begins with reversible Schiff base formation, progressing to stable Amadori products, and culminates in irreversible AGEs through oxidation, rearrangement, and dehydration reactions [2] [8]. Key precursors like methylglyoxal (MG) and glyoxal accelerate AGE formation, particularly in hyperglycemic conditions such as diabetes [2] [6].
Pathological Consequences:
Table 1: Major AGEs and Their Pathological Impact
AGE Compound | Formation Pathway | Associated Pathology |
---|---|---|
Nϵ-carboxymethyl-lysine (CML) | Glyoxal + Lysine residues | Atherosclerosis, Renal failure |
Pentosidine | Ribose + Arginine/Lysine cross-link | Skin aging, Bone fragility |
Glucosepane | Glucose + Lysine-Arginine | Arterial stiffening |
Methylglyoxal-Hydroimidazolone (MG-H1) | Methylglyoxal + Arginine | Diabetic complications |
Alagebrium chloride (4,5-dimethyl-3-(2-oxo-2-phenylethyl)thiazolium chloride; ALT-711) was developed by Alteon Inc. as the first clinically tested AGE cross-link breaker. Its discovery stemmed from screening thiazolium derivatives capable of cleaving α-dicarbonyl carbon-carbon bonds in AGE cross-links [4] [9]. Unlike conventional AGE inhibitors (e.g., aminoguanidine), which prevent AGE formation, alagebrium reverses existing AGE-mediated damage by breaking covalent bonds in cross-linked proteins like collagen and elastin [3] [6].
Classification and Mechanism:
Table 2: Key Clinical Trials of Alagebrium
Trial Name | Population | Primary Outcomes | Reference |
---|---|---|---|
DIAMOND | Elderly diastolic HF patients | Reduced LV mass, improved diastolic filling | [3] [4] |
SAPPHIRE | Hypertension + Vascular stiffness | Improved arterial compliance | [4] |
BENEFICIAL | HF with systolic dysfunction | No change in exercise tolerance; limited effect on AGEs | [6] |
Chemical Structure:
Functional Mechanisms:
Table 3: Alagebrium Chloride: Key Chemical and Functional Properties
Property | Specification | Biological Impact |
---|---|---|
Molecular Weight | 267.77 g/mol | Facilitates tissue penetration |
Melting Point | 212°C (decomposition) | Stability during storage |
Mechanism of Vasodilation | L-type Ca²⁺ channel blockade + NO synthesis | Improved arterial compliance |
AGE Cross-Link Targets | Glucosepane, CML, pentosidine | Collagen/elastin restoration |
Methylglyoxal Scavenging | IC₅₀ ~50 µM | Reduced AGE precursor load |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7